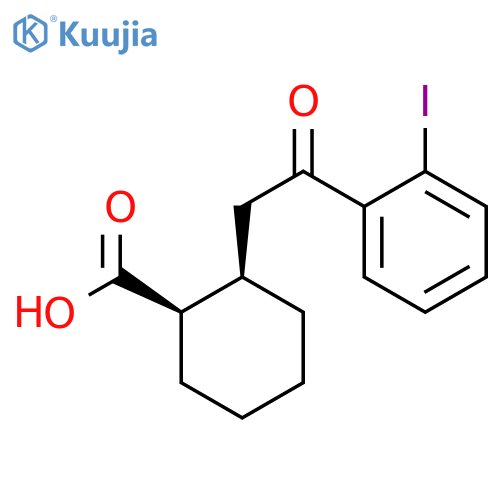Cas no 736136-47-3 (cis-2-2-(2-Iodophenyl)-2-oxoethyl-cyclohexane-1-carboxylic acid)

736136-47-3 structure
商品名:cis-2-2-(2-Iodophenyl)-2-oxoethyl-cyclohexane-1-carboxylic acid
cis-2-2-(2-Iodophenyl)-2-oxoethyl-cyclohexane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- (1R,2R)-2-[2-(2-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
- cis-2-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
- cis-2-[2-(2-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
- cis-2-2-(2-Iodophenyl)-2-oxoethyl-cyclohexane-1-carboxylic acid
- AKOS016017353
- CIS-2-[2-(2-IODOPHENYL)-2-OXOETHYL]CYCLOHEXANE-1-CARBOXYLICACID
- 736136-47-3
- DTXSID30641384
- MFCD06799150
-
- MDL: MFCD06799150
- インチ: InChI=1S/C15H17IO3/c16-13-8-4-3-7-12(13)14(17)9-10-5-1-2-6-11(10)15(18)19/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,18,19)/t10-,11-/m1/s1
- InChIKey: ZPGHWWKTVPATLX-GHMZBOCLSA-N
- ほほえんだ: C1CC[C@H]([C@H](C1)CC(=O)C2=CC=CC=C2I)C(=O)O
計算された属性
- せいみつぶんしりょう: 372.02200
- どういたいしつりょう: 372.02224g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 342
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 54.4Ų
じっけんとくせい
- PSA: 54.37000
- LogP: 3.75500
cis-2-2-(2-Iodophenyl)-2-oxoethyl-cyclohexane-1-carboxylic acid セキュリティ情報
cis-2-2-(2-Iodophenyl)-2-oxoethyl-cyclohexane-1-carboxylic acid 税関データ
- 税関コード:2918300090
- 税関データ:
中国税関コード:
2918300090概要:
2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
cis-2-2-(2-Iodophenyl)-2-oxoethyl-cyclohexane-1-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C087225-50mg |
cis-2-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid |
736136-47-3 | 50mg |
$ 300.00 | 2022-06-06 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625667-1g |
(1R,2R)-2-(2-(2-iodophenyl)-2-oxoethyl)cyclohexane-1-carboxylic acid |
736136-47-3 | 98% | 1g |
¥28576.00 | 2024-07-28 | |
| A2B Chem LLC | AC77264-2g |
cis-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
736136-47-3 | >95% | 2g |
$4116.00 | 2024-04-19 | |
| Crysdot LLC | CD12038091-5g |
cis-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
736136-47-3 | 95+% | 5g |
$5717 | 2024-07-24 | |
| TRC | C087225-25mg |
cis-2-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid |
736136-47-3 | 25mg |
$ 180.00 | 2022-06-06 | ||
| A2B Chem LLC | AC77264-1g |
cis-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
736136-47-3 | >95% | 1g |
$2420.00 | 2024-04-19 | |
| Crysdot LLC | CD12038091-1g |
cis-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
736136-47-3 | 95+% | 1g |
$1839 | 2024-07-24 | |
| A2B Chem LLC | AC77264-5g |
cis-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
736136-47-3 | >95% | 5g |
$8355.00 | 2024-04-19 |
cis-2-2-(2-Iodophenyl)-2-oxoethyl-cyclohexane-1-carboxylic acid 関連文献
-
Marikumar Rajendran,Sivakumar Vaidyanathan Dalton Trans., 2020,49, 9239-9253
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
-
N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
736136-47-3 (cis-2-2-(2-Iodophenyl)-2-oxoethyl-cyclohexane-1-carboxylic acid) 関連製品
- 735274-95-0(trans-2-2-(2-Iodophenyl)-2-oxoethyl-cyclohexane-1-carboxylic acid)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Essenoi Fine Chemical Co., Limited
ゴールドメンバー
中国のサプライヤー
試薬
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
